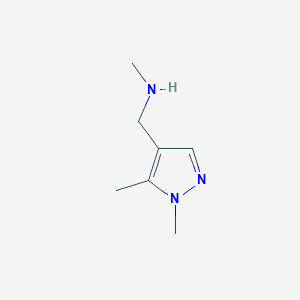

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, commonly referred to as 1,5-DMPM, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrazole ring system and is classified as a heterocyclic compound. In recent years, 1,5-DMPM has been studied for its potential use in a range of applications, including as a drug candidate and as a reagent in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine derivatives is in the field of corrosion inhibition. Studies have shown that certain pyrazole derivatives exhibit effective corrosion inhibitory properties. For example, density functional theory (DFT) was used to study the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, revealing a correlation between molecular parameters such as EHOMO, ELUMO, gap energy, and the corrosion inhibition efficiencies of these compounds (Wang et al., 2006). Another study highlighted the corrosion inhibition potential of tetrakis pyrazole derivatives for mild steel in acidic environments, demonstrating that these compounds act as mixed-type inhibitors and adhere to the Langmuir adsorption model (Louadi et al., 2017).

Antimicrobial and Anticancer Activities

Pyrazole derivatives have been identified as potential antimicrobial and anticancer agents. A series of pyrazole derivatives exhibited higher anticancer activity compared to reference drugs and demonstrated significant antimicrobial activity (Hafez et al., 2016). Another study synthesized pyrazole derivatives and screened them for antibacterial activity against various bacterial species, finding promising antibacterial effects (Al-Smaisim, 2012).

Catalysis and Polymerization

Pyrazole derivatives have also been explored in catalysis and polymerization processes. For instance, cobalt(II), zinc(II), and cadmium(II) complexes containing pyrazole-based ligands were synthesized and their efficiency in the ring-opening polymerization of rac-lactide was investigated. These complexes facilitated the formation of polylactides with varying polydispersity indices and molecular weights (Choe et al., 2021). In another study, mononuclear zinc(II) and cadmium(II) complexes involving pyrazole-based ligands were synthesized, and one of the zinc(II) complexes exhibited high catalytic activity in the polymerization of methyl methacrylate (Choi et al., 2015).

Medicinal Chemistry and Drug Design

The versatility of pyrazole derivatives is further exemplified in medicinal chemistry and drug design. Pyrazole-containing verdazyl radical ligands were studied, and their complexation with ruthenium(II) suggested potential applications in materials science due to their unique electrochemical and photophysical properties (Wu et al., 2003). Additionally, pyrazole-based Schiff bases have been synthesized and characterized, with potential implications in pharmacokinetics and drug development (Ossai et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death and the suppression of the diseases they cause

Pharmacokinetics

The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .

Result of Action

The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Eigenschaften

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBFGLTZOPGOSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341444 |

Source

|

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

CAS RN |

514801-21-9 |

Source

|

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)